molecular formula C28H25N5O4 B4544839 (2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE

(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE

Cat. No.: B4544839
M. Wt: 495.5 g/mol
InChI Key: GPRSWITWPNFEEG-UQQQWYQISA-N
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Description

(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and α,β-unsaturated carbonyl compounds. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts to form the pyrazole ring.

    Nitration: Introducing the nitro group into the aromatic ring.

    Amidation: Forming the amide bond under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or palladium on carbon.

    Catalysts: Acidic or basic catalysts for condensation and hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Reduction: Can yield the corresponding amine derivative.

    Substitution: Can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, anti-cancer, and antimicrobial activities. Research may focus on:

    Drug development: Exploring its potential as a therapeutic agent.

    Biological assays: Testing its activity against various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE would depend on its specific biological activity. Generally, pyrazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing their function.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE can be compared with other pyrazole derivatives, such as:
  • 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but different functional groups.

    1-Phenyl-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(Z)-1-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-19(2)29-28(35)25(30-27(34)20-10-5-3-6-11-20)17-22-18-32(23-13-7-4-8-14-23)31-26(22)21-12-9-15-24(16-21)33(36)37/h3-19H,1-2H3,(H,29,35)(H,30,34)/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRSWITWPNFEEG-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE

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